molecular formula C15H17NO4S2 B1437178 3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid CAS No. 1111300-51-6

3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid

Cat. No.: B1437178
CAS No.: 1111300-51-6
M. Wt: 339.4 g/mol
InChI Key: ZQGHKUXYQHDKBP-UHFFFAOYSA-N
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Description

3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C15H17NO4S2 It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfonamide group attached to a tert-butylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 4-tert-butylbenzene followed by the introduction of the sulfonamide group. The thiophene ring is then constructed through a series of cyclization reactions, and the carboxylic acid group is introduced via oxidation or carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzenesulfonamido)thiophene-2-carboxylic acid
  • 3-(4-Ethylbenzenesulfonamido)thiophene-2-carboxylic acid
  • 3-(4-Isopropylbenzenesulfonamido)thiophene-2-carboxylic acid

Uniqueness

3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and selectivity in various applications compared to its analogs .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-15(2,3)10-4-6-11(7-5-10)22(19,20)16-12-8-9-21-13(12)14(17)18/h4-9,16H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGHKUXYQHDKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 55 (0.817 g; 2.31 mmol) in methanol (4.5 mL) was added aqueous sodium hydroxide (9.2 mL; 1N). After the reaction was complete, the mixture was partitioned between diethyl ether and water; the organic layer was separated and set aside. The aqueous layer was acidified with excess aqueous hydrochloric acid (2N) and extracted with ethyl acetate (2×). The diethyl ether and ethyl acetate organic layers were combined, dried over sodium sulfate, decanted, and concentrated under reduced pressure. The resulting residue yielded the desired product a white solid from a mixture of hexanes and dichloromethane (0.54 g).
Name
Quantity
0.817 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 2
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 3
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 4
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 5
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 6
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid

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